4-(benzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}butanamide
Description
4-(Benzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}butanamide is a synthetic small molecule characterized by a cyclopenta[c]pyrazole core substituted with a 2-methyl group and linked to a benzenesulfonyl moiety via a butanamide chain. The butanamide linker provides structural flexibility, enabling optimal positioning of the pharmacophoric groups.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-20-17(14-9-5-10-15(14)19-20)18-16(21)11-6-12-24(22,23)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFZSXBIFYFGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}butanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopenta[c]pyrazole core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and diketones, under acidic or basic conditions.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the cyclopenta[c]pyrazole intermediate using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Attachment of the butanamide moiety: The final step involves the amidation reaction, where the sulfonylated intermediate is reacted with a suitable butanoyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}butanamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.
Comparison with Similar Compounds
Computational and Pharmacological Insights
Molecular Docking and Binding Affinity
- AutoDock4 Analysis : The benzenesulfonyl group in the target compound shows strong electrostatic interactions with positively charged residues (e.g., lysine or arginine) in enzyme active sites, as seen in similar sulfonamide derivatives .
- Multiwfn Electron Density Analysis : The cyclopenta[c]pyrazole core exhibits high electron localization function (ELF) values, indicating regions prone to nucleophilic attack or hydrogen bonding .
Noncovalent Interactions
- Van der Waals Forces : The butanamide linker facilitates hydrophobic interactions, while the benzenesulfonyl group participates in dipole-dipole interactions .
- Hydrogen Bonding : The pyrazole nitrogen may act as a hydrogen bond acceptor, contrasting with benzo[d]oxazole derivatives that use amine groups for this purpose .
Comparative Data Table
Biological Activity
The compound 4-(benzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}butanamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential supported by relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta[c]pyrazole moiety followed by the introduction of the benzenesulfonyl group through a sulfonylation reaction. The final step involves amide bond formation with butanamide.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of benzenesulfonamides have shown promising results against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 0.12 |
| Compound B | SW480 | 2.0 |
These compounds demonstrated significant inhibition of cell proliferation and induced apoptosis in cancer cells through various mechanisms including the inhibition of Wnt signaling pathways .
Antimicrobial Activity
In addition to anticancer properties, benzenesulfonamide derivatives exhibit notable antimicrobial activity. Research indicates that compounds similar to this compound possess bacteriostatic and bactericidal effects against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (μg/mL) |
|---|---|
| MRSA | 4–8 |
| MSSA | 4–8 |
| E. coli | 16–32 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells leading to cell death.
- Disruption of Biofilms : Its antimicrobial activity includes the ability to disrupt biofilm formation in pathogenic bacteria.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study 1 : A derivative was tested in a clinical trial for patients with colorectal cancer showing improved survival rates compared to standard therapies.
- Case Study 2 : In vitro studies demonstrated that a related sulfonamide significantly reduced bacterial load in chronic wound infections.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(benzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}butanamide?
Methodological Answer:
The compound can be synthesized via sulfonamide coupling or cyclocondensation reactions. A validated approach involves reacting a pyrazole precursor (e.g., 2-methyl-cyclopenta[c]pyrazol-3-amine) with a benzenesulfonyl chloride derivative under anhydrous conditions. For example:
- Step 1: Dissolve the pyrazole amine in dry pyridine or DMF.
- Step 2: Add 4-(benzenesulfonyl)butanoyl chloride dropwise at 0–5°C to minimize side reactions.
- Step 3: Stir for 5–12 hours at room temperature, followed by quenching with ice-water and purification via flash chromatography (ethyl acetate/hexane gradient) .
Alternative routes may utilize hydrazine hydrate in ethanol under reflux for cyclization, as seen in analogous pyrazole-sulfonamide syntheses .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
Combined spectroscopic and crystallographic methods are essential:
- X-ray Crystallography: Resolve the cyclopenta-pyrazole core and sulfonamide geometry using single-crystal diffraction (e.g., APEX2 software for data collection, SHELXL for refinement). Ensure resolution < 0.8 Å for accurate bond-length determination .
- NMR Spectroscopy: Analyze and NMR in DMSO-d6 to confirm substituent integration (e.g., benzenesulfonyl protons at δ 7.5–8.1 ppm, cyclopenta protons at δ 1.2–2.8 ppm).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular mass with < 3 ppm error .
Advanced: How to design experiments evaluating its potential as a kinase inhibitor?
Methodological Answer:
Use a tiered screening approach:
- In Silico Docking: Model interactions with kinase ATP-binding pockets (e.g., VEGFR2, CDK2) using AutoDock Vina. Prioritize targets with Glide scores < -7.0 kcal/mol .
- In Vitro Assays: Test inhibitory activity via fluorescence-based kinase assays (e.g., Z’-LYTE™) at 1–100 µM concentrations. Include staurosporine as a positive control and DMSO vehicle controls .
- SAR Analysis: Synthesize analogs with modified sulfonamide or pyrazole substituents to correlate structural features with IC50 values .
Advanced: How can computational methods predict metabolic stability or toxicity?
Methodological Answer:
Employ QSAR models and ADMET predictors:
- Metabolic Stability: Use SwissADME to predict cytochrome P450 interactions. Focus on CYP3A4/2D6 liabilities due to the benzenesulfonyl group’s electron-withdrawing effects .
- Toxicity Screening: Run ProTox-II to assess hepatotoxicity risk (e.g., mitochondrial dysfunction alerts) and Ames test predictions for mutagenicity .
- Solubility/Lipophilicity: Calculate logP values (e.g., XLogP3) to optimize bioavailability. Aim for logP 2–4 to balance membrane permeability and solubility .
Advanced: How to address contradictions in reported reactivity data (e.g., sulfonylation efficiency)?
Methodological Answer:
Contradictions often arise from solvent polarity or catalyst choice. Systematic validation steps:
- Control Experiments: Repeat reactions under inert (N2/Ar) vs. ambient conditions to rule out moisture sensitivity.
- Catalyst Screening: Compare yields using DMAP (4-dimethylaminopyridine) vs. no catalyst to assess base dependency .
- Kinetic Studies: Monitor reaction progress via TLC/HPLC at 1-hour intervals to identify intermediates or byproducts .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis/purification steps .
- Storage: Keep in amber vials at -20°C under anhydrous conditions to prevent hydrolysis of the sulfonamide group .
- Spill Management: Neutralize spills with sodium bicarbonate (1:10 w/v) and dispose via hazardous waste channels per OSHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
